molecular formula C12H7BrN2O2S B13792632 6-(2-Bromo-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid

6-(2-Bromo-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid

Cat. No.: B13792632
M. Wt: 323.17 g/mol
InChI Key: CLKFRCJQNBXYAN-UHFFFAOYSA-N
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Description

6-(2-Bromo-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid is a heterocyclic compound that features a unique structure combining an imidazole ring fused with a thiazole ring, and a carboxylic acid group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Bromo-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromoaniline with thiourea to form the thiazole ring, followed by cyclization with glyoxal to form the imidazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions: 6-(2-Bromo-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-(2-Bromo-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2-Bromo-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may bind to DNA or proteins, altering their function and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Uniqueness: 6-(2-Bromo-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C12H7BrN2O2S

Molecular Weight

323.17 g/mol

IUPAC Name

6-(2-bromophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid

InChI

InChI=1S/C12H7BrN2O2S/c13-8-4-2-1-3-7(8)9-5-15-10(11(16)17)6-18-12(15)14-9/h1-6H,(H,16,17)

InChI Key

CLKFRCJQNBXYAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C(=CSC3=N2)C(=O)O)Br

Origin of Product

United States

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